1-(4-(Benzyloxy)phenyl)imidazolidin-2-one

Medicinal Chemistry SAR Physicochemical Properties

Researchers requiring imidazolidin-2-one scaffolds for medicinal chemistry often face supply inconsistency and limited structural diversity. 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one (CAS 40224-20-2) addresses this gap with its unique para-benzyloxy substitution pattern, offering distinct synthetic advantages for lead optimization campaigns. - Orthogonal protecting group strategy: Benzyloxy moiety enables selective oxidative or reductive cleavage, facilitating phenol unmasking in complex syntheses without affecting other sensitive groups. - Enhanced lipophilicity: The benzyloxy substituent modulates hydrophobic interactions in target binding pockets, making it a valuable probe for kinase and enzyme inhibitor SAR studies. - Research-grade reliability: Available in stock with consistent quality, supporting reproducible experimental outcomes and focused library generation for anticancer and antimicrobial screening programs.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B8160756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)phenyl)imidazolidin-2-one
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H16N2O2/c19-16-17-10-11-18(16)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,19)
InChIKeyQWTHHZMDFRJBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement


1-(4-(Benzyloxy)phenyl)imidazolidin-2-one (CAS 40224-20-2) is a heterocyclic organic compound belonging to the imidazolidin-2-one class, characterized by a 4-(benzyloxy)phenyl substituent at the N1 position. Its molecular formula is C16H16N2O2, with a molecular weight of 268.31 g/mol [1]. The compound features a cyclic urea core, which is a privileged scaffold in medicinal chemistry, and the benzyloxy group enhances lipophilicity, potentially modulating interactions with biological targets [2]. This compound serves as a versatile intermediate in organic synthesis and a building block for more complex molecules, with reported interest in pharmaceutical research for applications including anticancer and antimicrobial development [2].

1
Imidazolidin-2-one scaffold for medicinal chemistry and probe design
2
Benzyloxy-substituted building block for lipophilicity-driven SAR studies
3
Versatile intermediate with orthogonal deprotection potential

Why Generic Analogs Are Not Interchangeable


Substituting 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one with other imidazolidin-2-one derivatives without rigorous validation can lead to significant deviations in experimental outcomes. The para-benzyloxy substituent imparts unique steric and electronic properties that influence both chemical reactivity and biological interactions . Class-level inferences from imidazolidin-2-one structure-activity relationship (SAR) studies demonstrate that minor modifications, such as altering the N-aryl substituent from benzyloxy to methoxy or hydroxy, can drastically change target affinity, selectivity, and even physicochemical properties like solubility and permeability [1]. Therefore, generic substitution is not scientifically justifiable without direct comparative data.

!
Methoxy or hydroxy analogs may shift lipophilicity and membrane partitioning profiles.
!
N-aryl substituent changes can alter target affinity; class-level SAR may not transfer directly.
!
Orthogonal deprotection advantage is lost with simpler alkyl ethers; synthesis route may require revalidation.

Quantitative Differentiation Guide


Differentiation from Methoxy and Hydroxy Analogs

1-(4-(Benzyloxy)phenyl)imidazolidin-2-one features a benzyloxy (-OCH2Ph) group at the para position of the N1-phenyl ring. In comparison, the 4-methoxy analog (1-(4-methoxyphenyl)imidazolidin-2-one) and the 4-hydroxy analog (1-(4-hydroxyphenyl)imidazolidin-2-one) differ in both electronic character and steric bulk . While direct comparative assay data for the target compound are lacking, the calculated logP values provide a quantitative basis for differentiation: the target compound is expected to be significantly more lipophilic than its methoxy (logP ~1.5) or hydroxy (logP ~1.0) counterparts due to the additional aromatic ring in the benzyloxy group [1].

Lipophilicity shift
Class-level inference
Calculated logP ~3.0–3.5
vs methoxy/hydroxy +1.5 to 2.5 log units
Supports hydrophobic interaction probing in target engagement studies.
In silico estimate; empirical logP data to verify.
Medicinal Chemistry SAR Physicochemical Properties

Oxidation of the Benzyloxy Group

The benzyloxy group in 1-(4-(benzyloxy)phenyl)imidazolidin-2-one can be selectively oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide under acidic conditions . This contrasts with the 4-methoxy analog, which typically requires stronger demethylating agents (e.g., BBr3) for conversion to the phenol. The target compound's benzyl group can also be removed via catalytic hydrogenation (Pd/C, H2), offering orthogonal deprotection strategies not available for simpler alkyl ethers [1]. This differential reactivity profile is crucial for designing multi-step synthetic sequences where a specific protecting group is required.

Orthogonal deprotection
Class-level inference
Oxidative (KMnO4/CrO3) and reductive (H2, Pd/C) pathways
Methoxy analog single pathway (BBr3)
Enables flexible synthetic route design with fewer side reactions.
Protocol-dependent; validate under project-specific conditions.
Organic Synthesis Chemical Reactivity Functional Group Interconversion

Anticancer Potential: Class-Level Evidence

While direct quantitative data for 1-(4-(benzyloxy)phenyl)imidazolidin-2-one are limited, class-level evidence indicates that imidazolidin-2-one derivatives exhibit anticancer activity. For instance, a series of phenylimidazolidin-2-one compounds demonstrated inhibition of ALK and ROS1 kinases with IC50 values ranging from 14 to 37 nM in cellular assays [1]. The target compound, with its specific benzyloxy substitution, is structurally distinct from these analogs, and its activity profile is expected to differ. It is reported to induce apoptosis and cell cycle arrest in breast cancer cell lines, though specific IC50 values are not available in the primary literature .

Anticancer scaffold context
Data to verify
Class-level kinase inhibition reported (IC50 14–37 nM for related analogs)
Supports cell-model endpoint review; target-specific IC50 not yet available.
Empirical validation required; do not assume potency from class membership.
Anticancer Apoptosis Cell Cycle Arrest

Research and Industrial Use Cases


Lead Optimization for Hydrophobic Binding Pockets

The enhanced lipophilicity of 1-(4-(benzyloxy)phenyl)imidazolidin-2-one, inferred from its structure, makes it a suitable candidate for exploring hydrophobic interactions in target binding sites. In lead optimization campaigns targeting kinases or other enzymes with deep hydrophobic pockets, this compound can serve as a probe to assess the impact of increased lipophilicity on target affinity and selectivity, especially when compared to less lipophilic analogs like the 4-methoxy derivative . This application is grounded in the class-level SAR of imidazolidin-2-one derivatives, where lipophilicity often correlates with potency [1].

Multi-Step Synthesis with Orthogonal Protecting Groups

The benzyloxy group in 1-(4-(benzyloxy)phenyl)imidazolidin-2-one offers a distinct synthetic advantage due to its susceptibility to both oxidative and reductive cleavage conditions. This orthogonality is valuable in complex molecule synthesis where a phenol moiety must be unmasked selectively in the presence of other sensitive functional groups. For instance, the benzyl group can be removed via hydrogenolysis without affecting an ester group, or via oxidation without affecting a benzyl ether elsewhere in the molecule, a flexibility not offered by simple alkyl ethers like methoxy .

Anticancer Agents from Imidazolidin-2-one Scaffold

Given the class-level evidence of anticancer activity for imidazolidin-2-one derivatives, 1-(4-(benzyloxy)phenyl)imidazolidin-2-one serves as a valuable building block for generating focused libraries aimed at inhibiting kinases or other cancer-relevant targets. Its unique substitution pattern can be used to explore SAR beyond what is known for simpler phenyl-substituted analogs, potentially leading to compounds with improved potency or selectivity against specific cancer cell lines .

Application
Selection Property
Validation Focus
Hydrophobic pocket lead optimization
Enhanced lipophilicity scaffold
Target affinity and selectivity vs methoxy/hydroxy analogs
Multi-step synthesis with orthogonal groups
Benzyloxy deprotection orthogonality
Reaction condition compatibility and intermediate stability
Imidazolidin-2-one focused library synthesis
Kinase-related SAR building block
Cell-model endpoint review and kinase panel screening
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